molecular formula C16H18O B11880346 Cyclohexanol, 2-(2-naphthalenyl)- CAS No. 377776-09-5

Cyclohexanol, 2-(2-naphthalenyl)-

Cat. No.: B11880346
CAS No.: 377776-09-5
M. Wt: 226.31 g/mol
InChI Key: SJHHKRLBAHTTOU-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)cyclohexanol is an organic compound that features a cyclohexanol moiety bonded to a naphthalene ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both cyclohexanol and naphthalene. The presence of the naphthalene ring imparts aromatic properties, while the cyclohexanol group provides a hydroxyl functional group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)cyclohexanol typically involves the reaction of naphthalene derivatives with cyclohexanol under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with cyclohexanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Naphthalen-2-yl)cyclohexanol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products

    Oxidation: Produces naphthyl ketones or aldehydes.

    Reduction: Yields cyclohexane derivatives.

    Substitution: Results in various substituted naphthalene compounds.

Scientific Research Applications

2-(Naphthalen-2-yl)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various targets. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Naphthalene: The parent aromatic hydrocarbon.

Uniqueness

2-(Naphthalen-2-yl)cyclohexanol is unique due to its combination of a cyclohexanol moiety and a naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its individual components. The presence of both aromatic and aliphatic characteristics makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

377776-09-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-naphthalen-2-ylcyclohexan-1-ol

InChI

InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2

InChI Key

SJHHKRLBAHTTOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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